

# RapaLink-1: A Technical Guide to Synthesis, Properties, and Application

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## Compound of Interest

Compound Name: RapaLink-1

Cat. No.: B10772519

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## Abstract

**RapaLink-1** is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. By covalently linking a rapamycin analog to an mTOR kinase inhibitor (TORKi), MLN0128, **RapaLink-1** demonstrates superior potency and durability in mTOR inhibition compared to its predecessors.<sup>[1][2]</sup> Its unique mechanism of simultaneously engaging two distinct binding sites on the mTOR complex allows it to overcome resistance mechanisms that limit the efficacy of first and second-generation mTOR inhibitors.<sup>[3]</sup> This technical guide provides an in-depth overview of the synthesis of **RapaLink-1**, its chemical properties, and detailed protocols for its application in preclinical research, with a focus on its effects on the mTOR signaling pathway.

## Chemical Properties and Synthesis

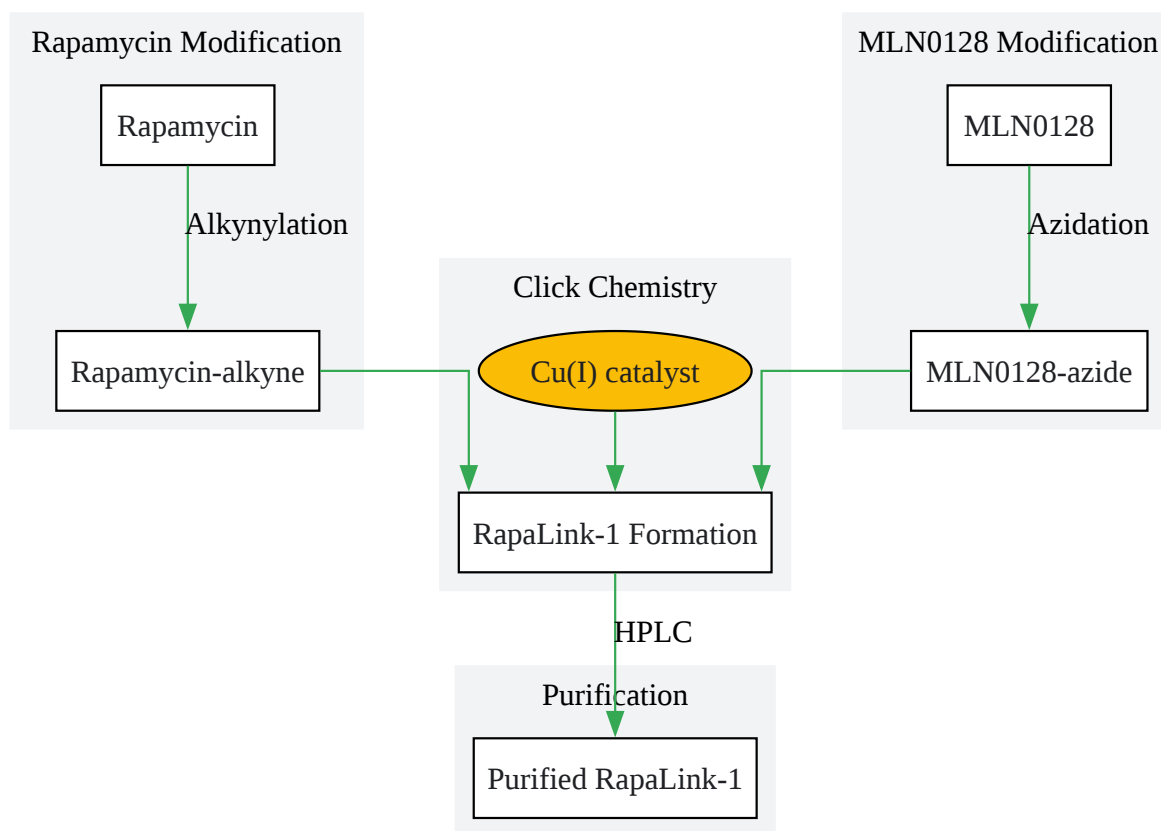
**RapaLink-1** is a large, complex molecule synthesized by joining a rapamycin derivative and a desalkyl derivative of sapanisertib (MLN0128) via a polyethylene glycol (PEG) linker.<sup>[4]</sup> The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."<sup>[4]</sup>

Table 1: Chemical Properties of **RapaLink-1**

Property	Value	Reference
CAS Number	1887095-82-0	
Molecular Formula	C <sub>91</sub> H <sub>138</sub> N <sub>12</sub> O <sub>24</sub>	
Molecular Weight	1784.14 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

## Conceptual Synthesis Workflow

The synthesis of **RapaLink-1** involves a convergent approach where two key intermediates, a rapamycin-alkyne derivative and an MLN0128-azide derivative, are synthesized separately and then joined together using click chemistry.



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Caption: Conceptual workflow for the synthesis of **RapaLink-1**.

## Detailed Experimental Protocol: Synthesis of RapaLink-1

The following is a putative detailed protocol for the synthesis of **RapaLink-1** based on established click chemistry principles.

Materials:

- Rapamycin

- Propargyl bromide
- MLN0128 (or a suitable precursor)
- Azido-PEG linker
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
- Reagents for purification (e.g., HPLC grade solvents)

#### Step 1: Synthesis of Rapamycin-alkyne

- Dissolve rapamycin in anhydrous DCM.
- Add a suitable base (e.g., pyridine or diisopropylethylamine).
- Add propargyl bromide dropwise at  $0^\circ\text{C}$  and allow the reaction to warm to room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield the rapamycin-alkyne derivative.

#### Step 2: Synthesis of MLN0128-azide

- A suitable derivative of MLN0128 with a leaving group is reacted with an azido-PEG linker.
- The reaction is typically carried out in an aprotic polar solvent like DMF.
- The product, MLN0128-azide, is purified by column chromatography.

#### Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

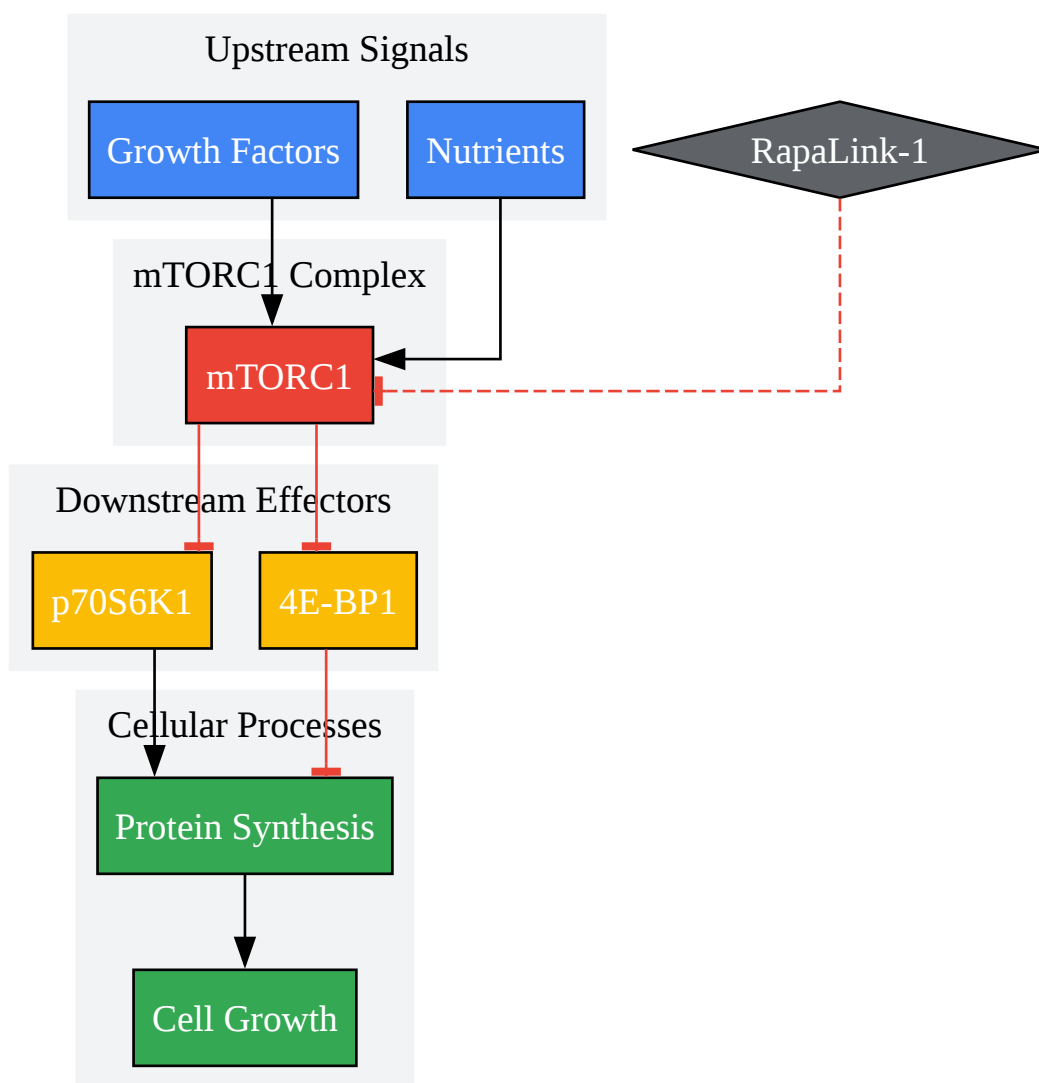
- In a reaction vessel, dissolve equimolar amounts of the rapamycin-alkyne and MLN0128-azide derivatives in a mixture of DMSO and water.
- Add 5 equivalents of THPTA to a solution of copper(II) sulfate (1 equivalent) in water.
- Add the copper-ligand solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 equivalents) in water.
- Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

#### Step 4: Purification and Characterization

- Upon completion of the reaction, the crude **RapaLink-1** is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The purified fractions are lyophilized to yield **RapaLink-1** as a solid.
- The final product is characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

## Mechanism of Action and mTOR Signaling

**RapaLink-1** exerts its potent inhibitory effect by simultaneously binding to two distinct sites on the mTOR complex 1 (mTORC1). The rapamycin moiety binds to the FKBP12-rapamycin-binding (FRB) domain, while the MLN0128 moiety targets the ATP-binding site of the mTOR kinase domain. This bivalent interaction leads to a more durable and complete inhibition of mTORC1 signaling compared to first or second-generation inhibitors.



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## References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 3. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential new therapy of Rapalink-1, a new generation mammalian target of rapamycin inhibitor, against sunitinib-resistant renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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